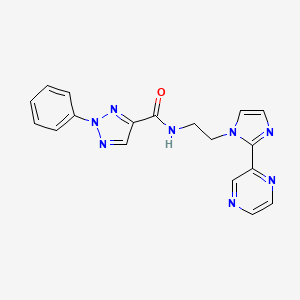

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

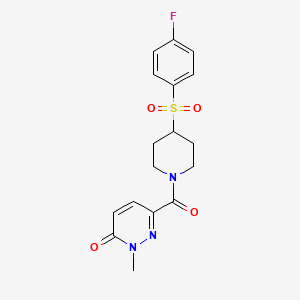

The compound 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a complex molecule that likely contains multiple heterocyclic structures, including a triazole ring, an imidazole ring, and a pyrazine ring. These heterocycles are common in pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine compounds involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride followed by a reaction with various aromatic aldehydes and cyclization with hydrazine hydrate . Although the specific synthesis of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one can be characterized by spectroscopic methods such as 1H NMR and IR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

Related compounds, such as 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles, can be synthesized through reactions involving N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride with nitriles and acetylenes, indicating that the compound may also undergo similar reactions with these or related reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are typically influenced by their molecular structure. The presence of multiple rings and nitrogen atoms could imply a range of potential properties such as solubility in various solvents, melting points, and reactivity. The specific properties of 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide would need to be determined experimentally.

Relevant Case Studies

While the provided papers do not mention case studies directly related to the compound , the synthesis and characterization techniques described are relevant to the study of similar heterocyclic compounds . Case studies in the literature often explore the biological activity of such molecules, their potential as pharmaceuticals, and their physicochemical properties in various environments.

Aplicaciones Científicas De Investigación

Synthetic Approaches and Chemical Interactions

A range of studies have explored the synthesis of compounds with structures related to 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide. For instance, the development of new synthetic routes to access pyrazolopyrimidines and triazoles derivatives showcases the chemical versatility and potential for creating diverse molecular frameworks with potential biological activities (Rahmouni et al., 2016; Ledenyova et al., 2018). These studies highlight the importance of innovative synthetic strategies to generate compounds with promising biological and chemical properties.

Antimicrobial and Antioxidant Properties

Several compounds bearing the triazole and pyrazole scaffolds have been evaluated for their antimicrobial and antioxidant activities. A study demonstrated the antimicrobial potential of triazolyl pyrazole derivatives, indicating broad-spectrum activities against various bacterial and fungal strains (Bhat et al., 2016). This suggests the potential application of such compounds in addressing microbial resistance issues.

Biological Evaluations and Mechanistic Insights

Compounds structurally related to 2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide have been subject to biological evaluations, demonstrating a range of bioactivities. For instance, pyrazolo[3,4-d]pyrimidines derivatives were synthesized and showed significant anticancer and anti-5-lipoxygenase activities, pointing to their therapeutic potential in cancer and inflammation-related conditions (Rahmouni et al., 2016).

Material Science and Coordination Chemistry

The assembly of coordination networks utilizing triazole derivatives highlights the role of such compounds in material science. Research on manganese and zinc complexes using triazole linking units has provided insights into constructing coordination polymers with antimicrobial activities (Wang et al., 2015). This exemplifies the interdisciplinary applications of these compounds, extending beyond biological activities to include materials chemistry.

Mecanismo De Acción

Target of Action

For instance, compounds with a pyrazine moiety have been reported to have activity against a variety of targets, including G-protein coupled receptors and ion channels .

Mode of Action

Without specific information, it’s difficult to say exactly how this compound interacts with its target. The presence of multiple aromatic rings and a carboxamide group suggests that it might interact with its target through a combination of hydrophobic interactions and hydrogen bonding .

Pharmacokinetics

The presence of polar groups like the carboxamide could potentially enhance its solubility in water, which might influence its absorption and distribution .

Action Environment

Various environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .

Propiedades

IUPAC Name |

2-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N8O/c27-18(16-13-23-26(24-16)14-4-2-1-3-5-14)22-9-11-25-10-8-21-17(25)15-12-19-6-7-20-15/h1-8,10,12-13H,9,11H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXQICJEDQQPMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2499605.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499608.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

![ethyl 4-[[(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2499619.png)

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B2499620.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)

![2-benzyl-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499626.png)